molecular formula C3H3Br2ClO B092009 2,3-Dibromopropionyl chloride CAS No. 18791-02-1

2,3-Dibromopropionyl chloride

Cat. No. B092009
CAS RN: 18791-02-1
M. Wt: 250.31 g/mol
InChI Key: HWKWYDXHMQQDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromopropionyl chloride (2,3-DBPC) is an organobromine compound used as a reagent in organic synthesis. It is a colorless liquid that is soluble in organic solvents. It is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs).

Scientific Research Applications

  • Chiral Synthesis : Takano, Moriya, and Ogasawara (1992) used 2,3-dibromopropionyl chloride in the synthesis of enantiomers of 1,4-dideoxy-1,4-immolyxitol and 1,4-dideoxy-1,4-iminoribitol. The reaction involved this compound with 4-methoxyphenol and (S)-1-methylbenzylamine, resulting in separable diastereomeric aziridine esters, which were then transformed into the target enantiomers (Takano, Moriya, & Ogasawara, 1992).

  • Synthesis of Antiarrhythmic Agents : Tenthorey et al. (1981) synthesized a series of 2,3-diaminopropionanilides using this compound. These compounds demonstrated significant antiarrhythmic potencies and were evaluated for their efficacy against chloroform-induced tachycardia in mice (Tenthorey et al., 1981).

  • Photodissociation Studies : Balaganesh et al. (2021) studied the photodissociation of this compound at 248 nm, focusing on the formation of Br2 as a primary molecular product. This study contributed to the understanding of the molecular dissociation processes of such compounds (Balaganesh et al., 2021).

  • Textile Industry Applications : Zhang et al. (2015) synthesized a novel hemicyanine fluorescent reactive cationic dye using this compound. The dye was applied to wool fabrics, demonstrating potential use in fluorescent clothing (Zhang et al., 2015).

  • Solid-Phase Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones : Holte, Thijs, and Zwanenburg (1998) utilized this compound in the synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in the creation of heterocyclic compounds (Holte, Thijs, & Zwanenburg, 1998).

  • Synthesis of Cellulose Furoates : Köhler and Heinze (2007) investigated the use of this compound in the acylation of cellulose, contributing to the field of polymer chemistry (Köhler & Heinze, 2007).

  • Preparation of Immunotoxins : McKenzie, Raison, and Rivett (1988) synthesized 2,3-dibromopropionyl-N-hydroxysuccinimide ester, a derivative of this compound, for potential use in synthesizing immunotoxins (McKenzie, Raison, & Rivett, 1988).

Safety and Hazards

2,3-Dibromopropionyl chloride is classified as a combustible liquid. It is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas .

Relevant Papers

One relevant paper discusses the photodissociation of this compound at 248 nm, probing Br2 as the primary fragment using cavity ring-down absorption spectroscopy . Another paper presents an improved process for the preparation of this compound .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of various compounds, suggesting that it may interact with enzymes, proteins, and other biomolecules in these reactions .

Molecular Mechanism

A study on the photodissociation of 2,3-Dibromopropionyl chloride at 248 nm was carried out to study Br2 as the primary molecular product . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

2,3-dibromopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKWYDXHMQQDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940266
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18791-02-1
Record name 2,3-Dibromopropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionyl chloride, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromopropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromopropionyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dibromopropionyl chloride
Reactant of Route 3
2,3-Dibromopropionyl chloride
Reactant of Route 4
Reactant of Route 4
2,3-Dibromopropionyl chloride
Reactant of Route 5
Reactant of Route 5
2,3-Dibromopropionyl chloride
Reactant of Route 6
Reactant of Route 6
2,3-Dibromopropionyl chloride

Q & A

Q1: What are the main applications of 2,3-Dibromopropionyl chloride in scientific research?

A1: this compound serves as a versatile building block in organic synthesis and material science. Here are a few examples from recent research:

  • Synthesis of Antiarrhythmic Agents: Researchers investigated a series of 2,3-diaminopropionanilides, synthesized by reacting this compound with aniline derivatives followed by amination. These compounds showed potential as antiarrhythmic agents, with some exhibiting higher potency than lidocaine in preclinical models [].
  • Development of Novel Finishing Agents: this compound enabled the synthesis of a novel cyclodextrin-based finishing agent for textiles. This agent successfully grafted onto silk, potentially offering a new approach for fragrance finishing [].
  • Creation of Fluorescent Dyes: Reacting this compound with a hemicyanine fluorescent dye yielded a novel reactive cationic dye. This dye successfully imparted fluorescent orange shades to wool fabrics, demonstrating its potential for creating fluorescent textiles [].

Q2: How does the structure of this compound relate to its reactivity?

A2: this compound (CH2BrCHBrC(O)Cl) possesses several structural features that dictate its reactivity:

    Q3: Have there been any studies investigating the photodissociation of this compound?

    A3: Yes, researchers have studied the photodissociation of this compound at 248 nm using cavity ring-down absorption spectroscopy []. The study revealed Br2 as a primary product of this photodissociation process. Furthermore, density functional theory calculations provided insights into potential energy surfaces and dissociation pathways. The quantum yield for Br2 elimination was estimated to be relatively low (0.09 ± 0.04).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.